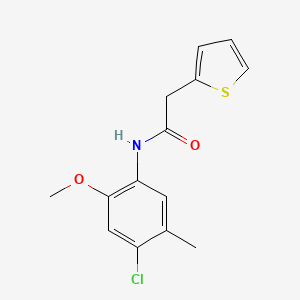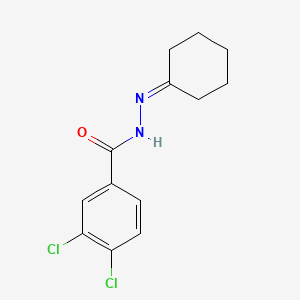![molecular formula C12H11ClN4OS B5707373 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, also known as CPTH2, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and other medical fields.
Mechanism of Action
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone works by binding to the active site of the enzyme histone acetyltransferase, which prevents it from acetylating histones. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in lab experiments is that it has been shown to have a high degree of selectivity for histone acetyltransferase, which reduces the risk of off-target effects. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to be stable in a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in cancer treatment and other applications. Finally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone on the body, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone involves a multi-step process that starts with the reaction of 4-chloroacetophenone with thiourea to form 1-(4-chlorophenyl)-2-thiourea. This compound is then reacted with 4,6-diamino-2-pyrimidinethiol to produce 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. The synthesis method has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have potential applications in cancer treatment. It has been shown to inhibit the activity of the enzyme histone acetyltransferase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can prevent the growth and proliferation of cancer cells. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUHWTYYNQBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)

![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)


![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)


![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)